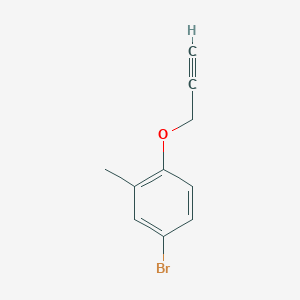

4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene

Vue d'ensemble

Description

4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C10H9BrO It is a brominated derivative of methylbenzene, featuring a prop-2-yn-1-yloxy group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene typically involves the bromination of 2-methyl-1-(prop-2-yn-1-yloxy)benzene. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide or thiolates, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

Reduction Reactions: The major product is the hydrogenated derivative of the original compound.

Applications De Recherche Scientifique

Organic Synthesis

4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene serves as a valuable building block in organic synthesis. Its structure allows for various chemical modifications, making it suitable for constructing more complex molecules.

Synthetic Routes

The compound can be synthesized through:

- Bromination : Utilizing bromine in the presence of catalysts like iron or aluminum bromide to introduce the bromine atom into the aromatic ring.

- Nucleophilic Substitution : The propargyl ether group can undergo nucleophilic attacks, facilitating further synthetic transformations.

Medicinal Chemistry

This compound is being investigated for its potential in drug discovery and development. Its unique reactivity profile suggests possible interactions with biological targets.

Preliminary studies indicate that this compound may exhibit:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.

| Compound | Test Organism | Inhibition (%) | IC50 (µg/mL) |

|---|---|---|---|

| 4-Bromo Compound | Bacillus subtilis | 55.67±0.26 | 79.9 |

| Other Derivative | E. coli | 81.07±0.1 | 64.92 |

The mechanism of action may involve electrophilic aromatic substitution due to the bromine atom and nucleophilic addition facilitated by the propargyl ether group.

Material Science

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials, including polymers and nanomaterials.

Case Study: Antimicrobial Evaluation

A study conducted by Batool et al. evaluated various derivatives of this compound for their antimicrobial properties, highlighting the potential for developing new antimicrobial agents from this class of compounds.

Cosmetic Applications

The compound's antioxidant properties make it a candidate for cosmetic formulations targeting skin aging and protection against oxidative stress.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene involves its interaction with specific molecular targets. The bromine atom and the prop-2-yn-1-yloxy group play crucial roles in its reactivity and binding affinity. The compound can undergo covalent modification of biological targets through UV light-induced reactions, making it useful in photochemical studies .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the bromine atom and the prop-2-yn-1-yloxy group allows for versatile chemical transformations and applications in various fields of research .

Activité Biologique

Overview

4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene is an organic compound characterized by its unique molecular structure, which includes a brominated benzene ring and a prop-2-yn-1-yloxy group. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical interactions.

- Molecular Formula : C10H9BrO

- Molecular Weight : 229.08 g/mol

- Boiling Point : Predicted to be 285.2 ± 30.0 °C

- Density : 1.383 ± 0.06 g/cm³ at 20 °C

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interactions : The compound interacts with enzymes involved in oxidative alkyne-alkyne coupling reactions, influencing their activity and subsequently affecting metabolic pathways.

- Cell Signaling Modulation : It has been shown to modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism.

- Transport and Distribution : The compound's distribution within cells is influenced by its interactions with transport proteins, impacting its overall biological efficacy.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, highlighting the potential of this class of compounds as antibacterial agents .

Antitumor Activity

Studies have suggested that the compound may possess antitumor properties, potentially inhibiting cancer cell proliferation through specific molecular interactions . The exact pathways remain under investigation, but preliminary data indicate promising results.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects attributed to the compound, which may be beneficial in treating neurodegenerative diseases . The mechanisms involve scavenging free radicals and modulating neuroinflammatory responses.

In Vitro Studies

In vitro assays have demonstrated that this compound influences various cellular processes:

- Cell Viability : At lower concentrations, the compound promotes cell viability; however, higher concentrations can lead to cytotoxic effects.

Dosage Effects

Research has indicated that the biological activity of the compound varies significantly with dosage:

| Dosage (µM) | Effect on Cell Viability (%) | Observations |

|---|---|---|

| 10 | 85 | Minimal toxicity observed |

| 50 | 60 | Moderate inhibition noted |

| 100 | 30 | Significant cytotoxicity |

Propriétés

IUPAC Name |

4-bromo-2-methyl-1-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-3-6-12-10-5-4-9(11)7-8(10)2/h1,4-5,7H,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTDDLKCBGVBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.